4'-n-Butoxy-3'-methyl-2,2,2-trifluoroacetophenone

Description

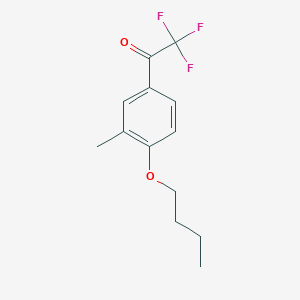

4'-n-Butoxy-3'-methyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the acetophenone carbonyl position, a methyl substituent at the 3'-position, and an n-butoxy group at the 4'-position of the phenyl ring. This compound belongs to a class of molecules widely studied for their electronic and steric properties, which influence applications in catalysis, polymer synthesis, and medicinal chemistry .

Properties

IUPAC Name |

1-(4-butoxy-3-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-3-4-7-18-11-6-5-10(8-9(11)2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBKQAZCVGWHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-methyl-2,2,2-trifluoroacetophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.

Scientific Research Applications

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts ketones to carboxylic acids or ketones | KMnO4, CrO3 |

| Reduction | Converts ketone to alcohol | NaBH4, LiAlH4 |

| Substitution | Forms new derivatives by replacing functional groups | Halogens, nucleophiles |

Chemistry

In the field of chemistry, 4'-n-butoxy-3'-methyl-2,2,2-trifluoroacetophenone serves as a building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for developing new compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities , including:

- Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Activity: Studies show it can induce apoptosis in cancer cells through caspase pathway activation.

- Neuroprotective Properties: It reduces oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Medical Applications

In medicine, this compound is explored for its therapeutic properties . Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating inflammatory diseases and various cancers. The unique trifluoromethyl group may enhance the compound's effectiveness as a pharmaceutical agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow for the formulation of advanced materials used in coatings, adhesives, and other chemical products.

Case Study 1: Anti-inflammatory Effects

A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with this compound significantly decreased nitric oxide production and inflammatory cytokine release. This supports its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Research into the anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated that treated cells exhibited G0/G1 phase arrest, leading to reduced proliferation rates.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique features:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4'-n-Butoxyacetophenone | Lacks trifluoromethyl group | Weaker anti-inflammatory |

| 2'-Methyl-2,2,2-trifluoroacetophenone | Lacks butoxy group | Enhanced cytotoxicity |

| 4'-n-Butoxy-2'-methylacetophenone | Lacks trifluoromethyl group | Moderate neuroprotective |

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butoxy group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Structural Analogs :

Electronic Effects :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon. Substituents like 4'-n-butoxy (electron-donating via resonance) partially counterbalance this effect, altering reactivity in catalytic processes compared to analogs with electron-neutral or -withdrawing groups (e.g., 4'-Cl or 4'-NO₂) .

- In computational studies, 2,2,2-trifluoroacetophenone derivatives exhibit distinct frontier molecular orbital (FMO) profiles compared to acetophenone, with lower LUMO energies enhancing electrophilicity .

Steric Effects :

- The n-butoxy group introduces moderate steric bulk compared to shorter alkoxy chains (e.g., methoxy) or halogen substituents. This impacts reactivity in reactions sensitive to steric hindrance, such as NHC-catalyzed annulations, where substituent position (3' vs. 4') and size influence diastereoselectivity and yield .

Biochemical Activity :

- In acetylcholinesterase (AChE) inhibition studies, 3′-methyl-2,2,2-trifluoroacetophenone demonstrated strong binding (ΔG = -11.80 kcal/mol), serving as a positive control . The 4'-n-butoxy analog’s larger substituent may hinder binding pocket access, reducing potency compared to smaller groups (e.g., 3'-CH₃).

Polymer Science :

- Fluoropolymers derived from 2,2,2-trifluoroacetophenone and terphenyls exhibit enhanced gas separation properties.

Biological Activity

4'-n-Butoxy-3'-methyl-2,2,2-trifluoroacetophenone (commonly referred to as "trifluoroacetophenone") is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular structure of this compound includes a trifluoromethyl group, which often enhances the lipophilicity and biological activity of organic compounds. The presence of the butoxy and methyl groups further contributes to its unique chemical reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that trifluoroacetophenone derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

2. Anti-inflammatory Effects

Trifluoroacetophenone has shown promise in reducing inflammation. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The IC50 values for these effects were reported at approximately 25 µM .

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, it was observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, with IC50 values around 30 µM for cell viability reduction .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Reactive Oxygen Species (ROS) Modulation : Trifluoroacetophenone influences ROS levels within cells, which can either promote or inhibit cellular signaling pathways depending on the context .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of trifluoroacetophenone derivatives against resistant bacterial strains. Results showed that modifications to the trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, trifluoroacetophenone was tested against several cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions observed at concentrations above 20 µM. Further analysis revealed alterations in cell cycle progression and increased apoptosis markers .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 290.28 g/mol |

| Solubility | Soluble in DMSO |

| MIC against E. coli | 10 µg/mL |

| IC50 for TNF-alpha inhibition | 25 µM |

| IC50 for MCF-7 cell viability | 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.